molecular formula C11H9NO B6254428 6-methylquinoline-8-carbaldehyde CAS No. 1261543-75-2

6-methylquinoline-8-carbaldehyde

Cat. No.: B6254428
CAS No.: 1261543-75-2
M. Wt: 171.19 g/mol
InChI Key: OPOLTZAJWPYHOA-UHFFFAOYSA-N
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Description

6-Methylquinoline-8-carbaldehyde is an organic compound with the molecular formula C11H9NO and a molecular weight of 171.20 g/mol . This compound belongs to the important class of quinoline derivatives, which are privileged structures in medicinal chemistry and materials science . Its structure features both an electron-deficient quinoline ring and a formyl group, making it a versatile bifunctional synthetic intermediate . This compound serves as a key building block in organic synthesis, particularly in the development of more complex polyarylquinolines via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . The aldehyde group is highly reactive and can undergo further transformations, including nucleophilic addition and reduction to the corresponding alcohol, or condensation with amines to form Schiff bases, which are valuable ligands in coordination chemistry . Quinoline-3-carbaldehyde analogs, for instance, have been used to create derivatives with investigated photophysical properties, suggesting potential applications in the development of novel fluorophores or organic electronic materials . Furthermore, substituted quinolinecarbaldehydes are frequently explored as core structures in the search for new bioactive molecules with potential antioxidant and other pharmacological activities . As a specialized chemical, this compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Properties

CAS No.

1261543-75-2

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

6-methylquinoline-8-carbaldehyde

InChI

InChI=1S/C11H9NO/c1-8-5-9-3-2-4-12-11(9)10(6-8)7-13/h2-7H,1H3

InChI Key

OPOLTZAJWPYHOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C=O)N=CC=C2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Protocol and Conditions

  • Substrate : 6-Methylquinolin-8-ylmethanol

  • Oxidizing Agent : Activated MnO₂ (85% purity, 7.5 equivalents)

  • Solvent : Anhydrous dichloromethane

  • Temperature : 20°C (ambient conditions)

  • Duration : 72 hours

  • Workup : Filtration through silica gel, solvent evaporation, and recrystallization

This method achieves an 83% yield while avoiding high-temperature conditions that could degrade the aldehyde group. The reaction’s success hinges on MnO₂’s selective oxidation capacity, which converts primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Mechanistic Insights

MnO₂ operates via a two-electron transfer mechanism:

  • Coordination of the alcohol’s hydroxyl group to MnO₂

  • Hydride abstraction from the α-carbon, forming the aldehyde

  • Regeneration of MnO₂ through proton-coupled electron transfer

The silica gel filtration step removes residual MnO₂ and byproducts, simplifying purification compared to column chromatography.

Comparative Analysis of Alternative Synthetic Routes

While MnO₂-mediated oxidation is optimal, other methods have been explored for related quinoline carbaldehydes, offering insights into potential adaptations.

Nucleophilic Aromatic Substitution (NAS)

A study on 2-(piperidin-1-yl)quinoline-3-carbaldehydes employed NAS with piperidine and CTAB catalyst in PEG-400. Though designed for 3-carbaldehydes, this approach highlights:

  • Catalytic Efficiency : CTAB enhances nucleophilicity, reducing reaction time to 2.5 hours

  • Solvent Sustainability : PEG-400’s recyclability minimizes environmental impact

  • Yield : Up to 98% for structurally analogous compounds

Adapting this method to 8-carbaldehydes would require:

  • Starting with 8-chloro-6-methylquinoline

  • Optimizing substitution at position 8 using aldehyde-compatible conditions

Critical Parameters in Oxidation Reactions

Solvent Selection

SolventDielectric ConstantBoiling Point (°C)Suitability for MnO₂ Oxidation
DCM8.9340High (non-polar, inert)
Acetonitrile37.582Moderate (polar aprotic)
Ethanol24.378Low (protic, may participate)

DCM’s low polarity prevents side reactions, while its volatility aids post-reaction removal.

Catalyst Loading and Equivalents

  • Suboptimal MnO₂ : <5 equivalents → Incomplete conversion (≤60% yield)

  • Optimal MnO₂ : 7.5 equivalents → 83% yield

  • Excess MnO₂ : >10 equivalents → No significant yield improvement

Spectral Characterization and Quality Control

Successful synthesis requires rigorous analytical validation:

Key Spectral Signatures

  • ¹H NMR (CDCl₃) :

    • Aldehyde proton: δ 10.2–10.5 ppm (singlet)

    • Quinoline protons: δ 7.5–8.9 ppm (multiplet)

    • Methyl group: δ 2.6 ppm (singlet)

  • FTIR :

    • C=O stretch: 1685–1705 cm⁻¹

    • Aromatic C-H: 3010–3100 cm⁻¹

Purity Assessment

  • HPLC : >98% purity with C18 column (acetonitrile/water gradient)

  • TLC : Rf ≈ 0.4 in hexane/ethyl acetate (7:3)

Industrial-Scale Considerations

Cost Analysis

ComponentSmall Scale (10 g)Large Scale (1 kg)
MnO₂$12$980
DCM$8$650
Labor$150$3,000

Automating the filtration and solvent recovery steps reduces costs by 40% at scale.

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinoline-8-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: 6-Methylquinoline-8-carboxylic acid.

    Reduction: 6-Methylquinoline-8-methanol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

6-Methylquinoline-8-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is used in the synthesis of drugs targeting various diseases, including malaria and tuberculosis.

    Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-methylquinoline-8-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

2-Methyl-6-quinolinecarbaldehyde (CAS 108166-03-6)

  • Structure : Methyl at position 2, carbaldehyde at 6.
  • Properties : Melting point (96–99°C), molecular weight 171.19 .
  • Comparison: The positional shift of the methyl group (6 vs. 2) and carbaldehyde (8 vs. 6) significantly alters steric and electronic effects. The higher melting point of this isomer compared to quinoline-6-carbaldehyde derivatives (e.g., 30% yield product in ) suggests enhanced crystallinity due to substituent arrangement.

8-Amino-7-quinolinecarbaldehyde

  • Structure: Amino group at position 8, carbaldehyde at 7.

Functional Group Variations

6-Methylquinoline-8-carboxylic Acid (CAS 10349-57-2)

  • Structure : Carboxylic acid at position 8 instead of carbaldehyde.
  • Comparison: The carboxylic acid group enhances polarity and likely raises the melting point (analogous to 2-methyl-6-quinolinecarboxylic acid, mp 250°C) . This functional group difference also shifts reactivity, favoring acid-catalyzed reactions over aldehyde-specific nucleophilic additions.

6-Methoxyquinoline-8-carbaldehyde (CAS 1268520-98-4)

  • Structure : Methoxy at position 6, carbaldehyde at 8.
  • Comparison : The methoxy group’s electron-donating nature may stabilize the carbaldehyde moiety against oxidation compared to the methyl group’s inductive effect in the target compound.

Quinoline-6-carbaldehyde Derivatives

  • Styryl Derivatives: Condensation of quinoline-6-carbaldehyde with substituted benzaldehydes yields styrylquinolines (e.g., (E)-6-(4-fluorostyryl)quinoline, 66.8% yield) under reflux with sodium methoxide .
  • Comparison : The position of the carbaldehyde group (6 vs. 8) may influence conjugation in styryl derivatives, affecting UV-Vis absorption and biological activity.

Chlorinated Analogues

  • 2-Chloro-8-methylquinoline-3-carbaldehyde: The chloro group at position 2 enhances electrophilicity at the carbaldehyde (position 3), enabling nucleophilic substitutions distinct from 6-methylquinoline-8-carbaldehyde’s reactivity .

Data Tables

Table 1: Physical Properties of Selected Quinoline Carbaldehydes

Compound CAS RN Molecular Weight Melting Point (°C) Reference
This compound Not reported 171.19* Not reported -
2-Methyl-6-quinolinecarbaldehyde 108166-03-6 171.19 96–99
6-Methoxyquinoline-8-carbaldehyde 1268520-98-4 187.19 Not reported
Quinoline-6-carbaldehyde - 157.16 Not reported

*Inferred from analogous compounds.

Biological Activity

6-Methylquinoline-8-carbaldehyde is a heterocyclic organic compound with a quinoline backbone characterized by a methyl group at the 6-position and an aldehyde functional group at the 8-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C_10H_9N O
  • Molecular Weight : Approximately 159.19 g/mol

The structure of this compound allows for unique interactions with biological targets, enhancing its potential in therapeutic applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial DNA synthesis by interacting with bacterial DNA gyrase and type IV topoisomerase, which are crucial for bacterial replication.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus22
Klebsiella pneumoniae25
Pseudomonas aeruginosa23

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, including melanoma and lung cancer cells.

  • A study reported IC50 values ranging from 1.4nM1.4\,\text{nM} to 32.13μM32.13\,\mu \text{M} for different derivatives of quinoline compounds against cancer cells .
Cell Line IC50 Value (µM) Reference
A-375 (Melanoma)1.4
A-549 (Lung)32.13

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which contribute to its therapeutic potential in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of specific enzymes involved in DNA replication.
  • Interaction with various biomolecules leading to modulation of enzyme activity.

These interactions are crucial for understanding its therapeutic targets and potential applications in drug development.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of derivatives of this compound against antibiotic-resistant strains. The results indicated that certain derivatives exhibited higher potency than standard antibiotics, suggesting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Activity

Another study investigated the antiproliferative effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in cancer cells through caspase-dependent pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What statistical approaches are recommended for meta-analysis of heterogeneous biological activity data across studies?

  • Methodology : Use random-effects models to account for variability in assay conditions (e.g., cell type, incubation time). Apply funnel plots to detect publication bias .

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